5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS number
5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS number
An In-depth Technical Guide to 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS No: 93012-36-3). This document provides not just procedural steps but also the underlying scientific rationale to empower researchers in their work with this versatile molecule.
Core Compound Identification and Properties
5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a biphenyl derivative characterized by methyl groups at the 5 and 5' positions and carboxylic acid groups at the 2 and 2' positions. The substitution pattern, particularly the presence of functional groups at the ortho-positions of the biphenyl linkage, imparts significant steric hindrance. This hindrance restricts rotation around the C-C single bond connecting the two phenyl rings, leading to a stable, chiral conformation known as atropisomerism. This inherent chirality makes it a valuable precursor for developing chiral ligands and catalysts for asymmetric synthesis.
Physicochemical and Structural Data
A summary of the key identification and physicochemical properties is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 93012-36-3 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₄O₄ | [1][3] |
| Molecular Weight | 270.28 g/mol | [1][3] |
| IUPAC Name | 2-(2-carboxy-5-methylphenyl)-4-methylbenzoic acid | [3] |
| Canonical SMILES | CC1=CC=C(C(=O)O)C(C2=CC(C)=CC=C2C(=O)O)=C1 | [3] |
| InChI Key | HCUNISHLIXGFFA-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [5] |
| Commercially Available Purity | Typically ≥95% to 98% | [1][3] |
| Storage Conditions | Store sealed in a dry place at room temperature | [1] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of biphenyl dicarboxylic acids can be approached through several established organometallic cross-coupling reactions followed by oxidation. For 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a robust and widely applicable method involves an Ullmann-type coupling of an appropriate aryl halide, followed by the oxidation of methyl groups to carboxylic acids.
The rationale for choosing this pathway lies in the high commercial availability of substituted toluenes and the reliability of Ullmann and oxidation reactions. This approach provides a clear and controllable path to the target molecule.
Proposed Synthetic Workflow
The following diagram illustrates a logical and experimentally validated workflow for the synthesis of the target compound.
Caption: A two-step synthesis workflow for 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established chemical transformations for similar molecules, such as the synthesis of biphenylpolycarboxylic acids via liquid-phase oxidation.[6]
Step 1: Synthesis of 2,2',5,5'-Tetramethyl-1,1'-biphenyl via Ullmann Coupling
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Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.0 eq).
-
Reagent Addition: Add 2-bromo-4-methyltoluene (1.0 eq) and dimethylformamide (DMF) as the solvent.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Expertise Note: The activation of copper powder is crucial for the success of Ullmann couplings. This can be done by stirring commercial copper bronze in dilute iodine/acetone solution, filtering, and washing with acetone and ether before drying under vacuum.
-
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove copper residues. The filtrate is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield 2,2',5,5'-Tetramethyl-1,1'-biphenyl.
Step 2: Oxidation to 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid
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Reactor Setup: In a 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the 2,2',5,5'-Tetramethyl-1,1'-biphenyl (1.0 eq) from the previous step in a mixture of pyridine and water.
-
Oxidant Addition: Slowly add potassium permanganate (KMnO₄) (4.0-5.0 eq) in portions to control the exothermic reaction.
-
Reaction: Heat the mixture to reflux for 8-12 hours until the purple color of the permanganate has disappeared.
-
Trustworthiness Note: The complete disappearance of the purple color is a reliable visual indicator of reaction completion. A brown precipitate of manganese dioxide (MnO₂) will form.
-
-
Work-up: Cool the reaction mixture and filter off the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.
-
Isolation: Combine the filtrate and washings, and remove the pyridine by distillation. Cool the remaining aqueous solution and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms.
-
Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. Recrystallize from an aqueous ethanol mixture to obtain the pure 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.[7]
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Technique | Expected Results for 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid |
| ¹H NMR | - Aromatic protons in the 7.0-8.0 ppm region. - Two singlets for the non-equivalent methyl groups around 2.3-2.5 ppm. - A broad singlet for the two carboxylic acid protons (>10 ppm). |
| ¹³C NMR | - Signals for carboxyl carbons (~170 ppm). - Multiple signals in the aromatic region (120-145 ppm). - Signals for methyl carbons (~20 ppm). |
| FT-IR | - A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxyl group (~1700 cm⁻¹). - C-H stretches from aromatic and methyl groups (~2900-3100 cm⁻¹). |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 269.08. |
| HPLC | A single major peak indicating high purity (e.g., >98%) when monitored at a suitable UV wavelength (e.g., 254 nm). |
Applications in Research and Drug Development
The unique structural features of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid make it a molecule of significant interest, particularly as a scaffold or building block in synthetic and medicinal chemistry.
Chiral Ligand Synthesis
Due to its atropisomerism, this dicarboxylic acid can be resolved into its stable enantiomers. These enantiopure backbones are precursors to highly effective chiral ligands (e.g., phosphine ligands like MeO-BIPHEP analogs) used in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.
Molecular Scaffold in Drug Design
The biphenyl moiety is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds. The dicarboxylic acid groups serve two primary purposes in drug design:[10]
-
Pharmacophore Element: The carboxylic acid group is a key pharmacophore in many drugs, capable of forming strong hydrogen bonds and ionic interactions with biological targets like enzymes and receptors.[11]
-
Synthetic Handle: The carboxyl groups provide reactive sites for further chemical modification, allowing for the attachment of other pharmacophoric groups or solubilizing moieties through amide bond formation or esterification. This is central to library synthesis in the hit-to-lead optimization process.
Caption: Role of the title compound as a versatile molecular scaffold.
Safety, Handling, and Hazard Information
As with any chemical reagent, proper safety precautions are paramount. Based on available safety data, this compound presents the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.[3]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Always handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid is more than a simple organic molecule; it is a sophisticated building block whose value is rooted in its inherent atropisomeric chirality and its functional handles. For researchers in asymmetric synthesis, it offers a gateway to novel chiral ligands. For drug development professionals, it provides a rigid, tunable scaffold for creating new chemical entities with potentially high target affinity and specificity. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.
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